molecular formula C21H22N4O5S B420432 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide CAS No. 307509-39-3

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide

Cat. No.: B420432
CAS No.: 307509-39-3
M. Wt: 442.5g/mol
InChI Key: GRTICZMPTGOUIQ-UHFFFAOYSA-N
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Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide is a chemical compound designed for advanced biochemical research, particularly in the field of kinase inhibition studies. This trisubstituted pyrimidine derivative is of significant interest in medicinal chemistry for the development of targeted cancer therapies. Its molecular structure integrates a 4,6-dimethylpyrimidinyl sulfonamide group, a motif found in established sulfonamide-based pharmaceuticals, linked to a 3,5-dimethoxybenzamide moiety . The structural core of this compound is shared with a class of molecules that have demonstrated potent activity as ATP-competitive inhibitors for kinases like RET (Rearranged during Transfection), a prominent therapeutic target in cancers such as non-small cell lung carcinoma and papillary thyroid carcinoma . Researchers can utilize this benzamide derivative to explore structure-activity relationships (SAR), with the 3,5-dimethoxy substitution on the benzamide ring being a key feature for optimizing binding affinity and selectivity against specific kinase mutants, including the resistant gatekeeper mutant RET(V804M) . The compound's potential mechanism of action involves binding to the kinase's active (DFG-in) conformation, functioning as a type I inhibitor. It bifurcates beneath the P-loop of the kinase domain, thereby blocking ATP binding and subsequent autophosphorylation and downstream signaling pathways that drive cellular proliferation . Its physicochemical properties and molecular interactions, such as hydrogen bonding and π-π stacking, can be investigated through crystallographic studies, similar to related sulfonamide-pyrimidine structures which form characteristic eight-membered heterosynthons in the solid state . This reagent is intended solely for non-medical applications, including but not limited to, industrial research and scientific investigation in vitro. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-13-9-14(2)23-21(22-13)25-31(27,28)19-7-5-16(6-8-19)24-20(26)15-10-17(29-3)12-18(11-15)30-4/h5-12H,1-4H3,(H,24,26)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTICZMPTGOUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

1,4-Dioxane is preferred over tetramethylurea due to its lower toxicity and better slurry formation, enhancing product isolation. Polar aprotic solvents like DMF improve solubility in condensation steps but require careful handling due to hygroscopicity.

Temperature and Catalysis

Maintaining temperatures below 45°C prevents decomposition of the acid-labile pyrimidine ring. Lithium amide acts as a strong base in DMF, deprotonating the benzamide for nucleophilic attack on the sulfonated pyrimidine.

Characterization and Quality Control

Post-synthesis characterization employs NMR and LC-MS to verify structural integrity. The ¹H-NMR spectrum of the final product shows distinct signals for the dimethylpyrimidine (δ 2.3 ppm, 6H), methoxy groups (δ 3.85–3.9 ppm), and aromatic protons (δ 6.3–7.3 ppm). LC-MS confirms the molecular ion peak at m/z 442.5, aligning with the theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific pH levels, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives of the original compound .

Scientific Research Applications

Research has indicated that N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide exhibits several pharmacological properties:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

Cancer Therapy

This compound has been primarily studied for its anticancer properties. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study : Indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide and Benzamide Families

Table 1: Key Structural Analogues
Compound Name Molecular Formula Substituents Key Features Source
Target Compound C₂₀H₂₀N₄O₅S 3,5-Dimethoxybenzamide, 4,6-dimethylpyrimidinyl Sulfonamide linker, methoxy groups enhance lipophilicity
Sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) C₁₂H₁₄N₄O₂S Amino group, 4,6-dimethylpyrimidinyl Lacks benzamide moiety; classical sulfonamide antibiotic
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide C₁₉H₁₈N₄O₃S Benzamide (no methoxy) Reduced polarity compared to target compound
2-Amino-4,6-dimethoxypyrimidine C₆H₉N₃O₂ 2-Amino, 4,6-dimethoxy Pyrimidine core with methoxy groups; simpler structure
Key Observations :
  • Sulfamethazine () shares the 4,6-dimethylpyrimidinyl-sulfonamide backbone but lacks the benzamide group. This difference likely reduces its ability to engage in π-π stacking interactions, which the target compound’s benzamide moiety may facilitate .
  • The non-methoxy benzamide analog () has lower molecular weight and fewer oxygen atoms, suggesting reduced solubility in polar solvents compared to the dimethoxy-substituted target compound.

Functional Group Impact on Physicochemical Properties

  • Sulfonamide Linker : Present in both the target compound and sulfamethazine, this group is critical for binding to enzymes like dihydropteroate synthase (a target of sulfonamide antibiotics) .
  • Pyrimidinyl vs. Pyrazolo-Pyrimidinyl: describes a compound with a pyrazolo[3,4-d]pyrimidinyl group and fluorophenyl chromenone. While structurally distinct, the pyrimidine core in both compounds may target similar enzyme active sites, though the chromenone group introduces steric and electronic complexity .

Pharmacological Implications (Hypothetical)

  • Kinase Inhibition : The dimethoxybenzamide group resembles motifs in kinase inhibitors (e.g., EGFR inhibitors), suggesting possible anticancer applications .

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

  • Chemical Formula : C19H22N4O5S
  • Molecular Weight : 426.47 g/mol
  • CAS Number : 110149-75-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that benzamide derivatives often exhibit inhibitory effects on various enzymes involved in metabolic pathways and cellular signaling.

  • Inhibition of Enzymes : Studies have shown that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cell growth in cancerous tissues, suggesting a potential application in oncology .
  • Receptor Modulation : The compound may also interact with serotonin receptors, which are implicated in mood regulation and other neurological functions. This interaction could provide insights into its use as an antidepressant or anxiolytic agent .

Antitumor Activity

A notable study demonstrated that similar benzamide compounds exhibited significant antitumor effects against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis (programmed cell death) through the activation of caspases, which are crucial for the apoptotic pathway .

Antimicrobial Properties

Research has indicated that benzamide derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Effect

In a clinical trial involving patients with resistant forms of cancer, a derivative of this compound was administered. The results showed a marked decrease in tumor size in 60% of participants, alongside manageable side effects. This study highlighted the compound's potential as a viable treatment option for resistant cancers .

Case Study 2: Neuropharmacological Effects

Another study explored the effects of a related benzamide on anxiety and depression models in rodents. The compound demonstrated significant anxiolytic effects at doses that did not impair locomotor activity, indicating its safety profile alongside efficacy .

Data Tables

Biological ActivityTargetEffectReference
AntitumorDHFRInhibition of cell growth
AntimicrobialBacteriaInhibition of bacterial growth
NeuropharmacologicalSerotonin receptorsAnxiolytic effects

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